N-[3-(1-aminoethyl)phenyl]acetamide
Description
N-[3-(1-Aminoethyl)phenyl]acetamide (Molecular Formula: C₁₀H₁₄N₂O) is an acetamide derivative featuring a phenyl ring substituted at the 3-position with a 1-aminoethyl group (-CH₂CH₂NH₂). This structure confers both hydrophobic (phenyl and ethyl groups) and hydrophilic (primary amine and amide) properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. Key spectroscopic identifiers include the SMILES string CC(C1=CC(=CC=C1)NC(=O)C)N and InChIKey MKUVXAZZKXTGOK-UHFFFAOYSA-N . The primary amine group enables hydrogen bonding, which is critical for interactions in biological systems or coordination chemistry.
Properties
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(11)9-4-3-5-10(6-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUVXAZZKXTGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588566 | |
| Record name | N-[3-(1-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-76-1 | |
| Record name | N-[3-(1-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(1-aminoethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-aminoethyl)phenyl]acetamide typically involves the reaction of 3-(1-aminoethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-(1-aminoethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise temperature control to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: N-[3-(1-aminoethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(1-aminoethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-aminoethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The phenyl ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Primary Amine vs. Tertiary Amine: The primary amine in this compound enhances hydrogen-bonding capacity compared to tertiary amines like N-(3-(diethylamino)phenyl)acetamide, which prioritize lipophilicity .
- Substituent Bulk : Bulky groups (e.g., phenylethyl in ) reduce solubility but may improve binding to hydrophobic protein pockets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | logP (Predicted) | Water Solubility (mg/mL) | PSA (Ų) |
|---|---|---|---|---|
| This compound | Not reported | 1.2 | Moderate | 55.6 |
| N-(3-aminophenyl)acetamide | 135–137 | 0.9 | High | 64.5 |
| N-(3-(diethylamino)phenyl)acetamide | Not reported | 2.4 | Low | 29.1 |
| N-(3-chloro-4-hydroxyphenyl)acetamide | 160–162 | 1.5 | Low | 66.0 |
Key Observations :
- logP Trends: The diethylamino derivative (logP 2.4) is more lipophilic than the aminoethyl analog (logP 1.2), aligning with its tertiary amine structure .
- Polar Surface Area (PSA): The aminoethyl compound (PSA 55.6 Ų) balances polarity and hydrophobicity, making it suitable for membrane permeability in drug design .
Biological Activity
N-[3-(1-aminoethyl)phenyl]acetamide, also known as (R)-N-(3-(1-aminoethyl)phenyl)acetamide, is a compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its structural characteristics, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Structural Characteristics
The compound has a molecular formula of C10H14N2O and a molecular weight of approximately 178.23 g/mol. Its structure features a chiral center due to the aminoethyl group attached to the phenyl ring, which influences its biological interactions and pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| Chiral Center | Yes |
| Functional Groups | Aminoethyl, Acetamide |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, including:
- Analgesic Effects : The compound has shown potential as an analgesic agent, possibly through its interaction with pain receptors.
- Antidepressant Properties : Preliminary studies suggest it may have antidepressant effects, warranting further investigation into its mechanism of action.
- Antimicrobial Activity : Some derivatives of N-phenylacetamide have demonstrated antibacterial properties, indicating potential applications in treating infections .
Case Studies and Research Findings
-
Analgesic and Antidepressant Activities :
- A study explored the analgesic properties of (R)-N-(3-(1-aminoethyl)phenyl)acetamide in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential utility in pain management.
- Additional research evaluated its antidepressant-like effects using behavioral tests in rodents. The compound reduced depressive-like behaviors, supporting its role as a candidate for further development in treating mood disorders.
-
Antimicrobial Studies :
- A series of derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with similar structural features exhibited effective bactericidal activity, particularly against Gram-positive bacteria. Scanning electron microscopy (SEM) revealed morphological changes in bacterial cells upon treatment, indicating disruption of cell membranes .
-
Neuroprotective Effects :
- Another study assessed the neuroprotective potential of related acetamide derivatives in models of oxidative stress-induced neurodegeneration. The findings suggested that these compounds could mitigate oxidative damage and inflammation in neuronal cells, highlighting their therapeutic promise for neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound's affinity for specific receptors involved in pain modulation and mood regulation plays a crucial role in its pharmacological effects.
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds may inhibit protein tyrosine phosphatases (PTP1B), which are implicated in metabolic disorders such as diabetes .
- Antioxidant Properties : The ability to scavenge free radicals and reduce oxidative stress contributes to its neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
